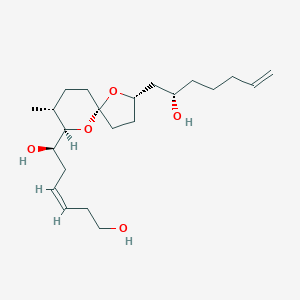

Attenol A

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(Z,1R)-1-[(2S,5S,7R,8R)-2-[(2S)-2-hydroxyhept-6-enyl]-8-methyl-1,6-dioxaspiro[4.5]decan-7-yl]hex-3-ene-1,6-diol |

InChI |

InChI=1S/C22H38O5/c1-3-4-6-9-18(24)16-19-12-14-22(26-19)13-11-17(2)21(27-22)20(25)10-7-5-8-15-23/h3,5,7,17-21,23-25H,1,4,6,8-16H2,2H3/b7-5-/t17-,18+,19+,20-,21-,22+/m1/s1 |

InChI Key |

UFINFOBIPVLSLP-JCKOQQHWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@H](O2)C[C@H](CCCC=C)O)O[C@H]1[C@@H](C/C=C\CCO)O |

Canonical SMILES |

CC1CCC2(CCC(O2)CC(CCCC=C)O)OC1C(CC=CCCO)O |

Synonyms |

attenol A attenol B |

Origin of Product |

United States |

Synthetic Methodologies and Green Chemistry Approaches for Atenolol

Conventional Synthetic Routes and Their Mechanistic Underpinnings

The traditional synthesis of atenolol (B1665814) has been well-established for decades, with various patented routes focusing on the reaction between a phenolic precursor and an epoxide, followed by amination. These methods, while effective, often involve harsh conditions and generate significant waste.

The initial patented chemical routes for synthesizing atenolol began with starting materials such as DL-4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid to produce the key intermediate, 2-(4-hydroxyphenyl)acetamide. mdpi.com A widely adopted industrial process, disclosed by Imperial Chemical Industries in U.S. Patent 3,663,607, simplifies this by starting with the commercially available 2-(4-hydroxyphenyl)acetamide. google.com

The common industrial synthesis involves two main steps:

Formation of the Glycidyl (B131873) Ether: 2-(4-hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin (B41342). This reaction is typically carried out in the presence of a catalytic amount of a base, such as piperidine, at elevated temperatures (95-100 °C). mdpi.comgoogle.comgpatindia.com The epichlorohydrin often serves as both the reactant and the solvent. mdpi.com The mechanism involves the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide ring on epichlorohydrin. This is followed by an intramolecular cyclization that displaces the chloride ion to form the epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. mdpi.com

Amination: The resulting glycidyl ether intermediate is then reacted with isopropylamine (B41738). mdpi.comgoogle.com The amine attacks the terminal carbon of the epoxide ring, leading to the ring-opening and the formation of racemic atenolol. mdpi.com

This conventional pathway is effective but suffers from drawbacks related to sustainability, including the use of a large excess of toxic epichlorohydrin and the generation of by-products that require disposal. mdpi.com

While atenolol is often sold as a racemic mixture, its therapeutic β1-blocking activity resides almost exclusively in the (S)-enantiomer. researchgate.net This has driven the development of stereoselective synthetic methods to produce enantiopure (S)-atenolol, which can offer a better therapeutic profile. Several strategies have been established.

Use of Chiral Starting Materials: A straightforward approach is to use an enantiomerically pure starting material. The synthesis can be directed to (S)-atenolol by reacting 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin. google.comgoogle.com This method directly introduces the desired stereochemistry, avoiding the need for a final resolution step.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective method for separating enantiomers. One common strategy involves the kinetic resolution of a racemic intermediate. For instance, the racemic chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, can be resolved using lipases. Candida antarctica lipase (B570770) B (CALB) has been shown to selectively acylate the (S)-enantiomer, leaving the desired (R)-chlorohydrin with high enantiomeric excess (>99% ee). mdpi.comnih.gov This (R)-chlorohydrin is then animated with isopropylamine to yield (S)-atenolol. mdpi.comnih.gov Another approach uses lipase from Pseudomonas cepacia for the kinetic resolution of racemic atenolol itself. nih.gov

Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts. A seven-step synthesis has been reported that employs Jacobsen's catalyst, an (R,R)-salen Co(III) complex, for the hydrolytic kinetic resolution of the terminal epoxide intermediate. nih.govresearchgate.net This method allows for the separation of the (S)-epoxide, which is then converted to (S)-atenolol. researchgate.net

| Chiral Synthesis Strategy | Key Reagent / Catalyst | Intermediate Resolved | Outcome |

| Chiral Pool Synthesis | (R)-epichlorohydrin | N/A (Direct Synthesis) | Direct formation of (S)-atenolol intermediate. google.comgoogle.com |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | Selective acylation of one enantiomer, leaving the other in high enantiomeric purity. nih.gov |

| Asymmetric Catalysis | Jacobsen's (R,R)-salen Co(III) catalyst | Racemic 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Hydrolytic kinetic resolution of the epoxide to separate enantiomers. nih.govresearchgate.net |

During conventional synthesis, several impurities can be formed through side reactions. The identification and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). google.com

Common impurities include:

Impurity A (2-(4-hydroxyphenyl)acetamide): This is the unreacted starting material. jocpr.com

Impurity C (2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide): This is the glycidyl ether intermediate, which may remain if the amination step is incomplete. jocpr.com

Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide): This is the chlorohydrin intermediate, formed from the reaction of the phenoxide with epichlorohydrin without subsequent ring closure to the epoxide. jocpr.com

Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid): This impurity can be formed if the amide group of atenolol is hydrolyzed to a carboxylic acid. rasayanjournal.co.in

Dimeric Ether By-product: A dimeric impurity can be formed when the glycidyl ether intermediate reacts with another molecule of 2-(4-hydroxyphenyl)acetamide instead of isopropylamine. nih.gov Another potential dimer forms when the secondary hydroxyl group of an atenolol molecule reacts with another molecule of the glycidyl ether intermediate. google.com

| Impurity Name/Type | Chemical Name | Origin in Synthesis |

| Impurity A | 2-(4-hydroxyphenyl)acetamide | Unreacted starting material. jocpr.com |

| Impurity C | 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide | Unreacted intermediate from the first step. jocpr.com |

| Impurity D | 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide | Halohydrin intermediate formed from incomplete epoxidation. jocpr.com |

| Impurity G | 2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid | Hydrolysis of the primary amide group of atenolol. rasayanjournal.co.in |

| Dimer Impurity | 1-(4-(acetamide)phenoxy)-3-(4-(acetamide)phenoxy)-2-propanol | Side reaction between the glycidyl ether intermediate and the starting phenol. nih.gov |

Sustainable and Eco-friendly Synthetic Protocols

In response to the environmental impact of conventional pharmaceutical manufacturing, green chemistry principles have been applied to develop more sustainable methods for atenolol synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

A significant advancement in the green synthesis of atenolol is the development of a one-pot, two-step protocol using Deep Eutectic Solvents (DESs). mdpi.comnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and low cost. nih.gov

In one reported method, a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG) serves as both the solvent and the catalyst for the entire synthesis. mdpi.com The process is as follows:

2-(4-hydroxyphenyl)acetamide is dissolved in the ChCl:EG DES and reacted with epichlorohydrin at a mild temperature (40 °C).

After the reaction is complete, the excess epichlorohydrin is removed under reduced pressure.

Isopropylamine is added directly to the same reaction vessel.

In the DES-based synthesis, the solvent system itself plays a crucial catalytic role, eliminating the need for external catalysts. mdpi.com Mechanistic studies suggest that the catalytic activity arises from the unique hydrogen-bonding network within the DES. mdpi.com

The proposed mechanism for the first step (epoxide formation) involves the activation of epichlorohydrin through hydrogen bonding. The hydroxyl groups of the ethylene glycol component of the DES form hydrogen bonds with the oxygen atom of the epoxide ring in epichlorohydrin. This interaction polarizes the C-O bond, making the epoxide ring more susceptible to nucleophilic attack by the phenoxide of 2-(4-hydroxyphenyl)acetamide. mdpi.com

Similarly, in the second step (amination), the hydrogen bond network of the DES is believed to facilitate the ring-opening of the glycidyl ether intermediate by isopropylamine. This "push-pull" mechanism, where the DES assists in both activating the epoxide and delivering the nucleophile, allows the reaction to proceed efficiently under mild conditions. mdpi.com This dual function as both a solvent and a catalyst highlights the innovative design of this green synthetic route, which significantly improves the sustainability of atenolol production. mdpi.com

| Metric | Conventional Synthesis | DES-Based Synthesis | Improvement |

| Atom Economy | 72% | 88% | Higher efficiency, less waste generated relative to reactants. nih.gov |

| Reaction Mass Efficiency (RME) | 6% - 14% | 54% | A much larger percentage of the mass of reactants ends up in the final product. nih.gov |

| Process Mass Intensity (PMI) | 136 | 13 | Drastic reduction in the total mass used (solvents, reagents) to produce 1 kg of API. nih.gov |

Greenness Evaluation of Synthetic Methods (e.g., Atom Economy, Process Mass Intensity)

The environmental impact of pharmaceutical manufacturing is a growing concern, prompting the evaluation of synthetic routes for active pharmaceutical ingredients (APIs) like Atenolol through green chemistry metrics. These metrics quantify the efficiency and environmental friendliness of a chemical process. Key metrics include Atom Economy (AE), which measures the efficiency of a reaction in converting reactants to the desired product, and Process Mass Intensity (PMI), which assesses the total mass of materials used to produce a certain mass of product.

A study evaluating a novel one-pot synthesis of Atenolol using deep eutectic solvents (DES) highlighted significant improvements in greenness compared to traditional methods. ua.esnih.gov The evaluation, performed with the First Pass CHEM21 Metrics Toolkit, demonstrated the superiority of the DES-based approach across several key metrics. ua.esnih.gov

The traditional synthesis of Atenolol often involves multiple steps, the use of volatile and hazardous solvents, and generates a significant amount of waste. nih.gov In contrast, the DES-based synthesis offers a more sustainable alternative by functioning as a catalyst and solvent system, which can be recycled and reused with minimal loss of activity. nih.gov This method avoids the need for additional bases or catalysts and chromatographic purification, leading to shorter reaction times and milder conditions. ua.esnih.gov

A comparative analysis of the green chemistry metrics for the DES-based synthesis versus two classical methods reveals the extent of this improvement:

Green Chemistry Metrics for Atenolol Synthesis

| Metric | DES-Based Synthesis | Classical Method 1 | Classical Method 2 |

|---|---|---|---|

| Atom Economy (AE) | 88.0% | 85.0% | 88.0% |

| Reaction Mass Efficiency (RME) | 54.0% | 6.0% | 14.0% |

| Overall Process Mass Intensity (PMI) | 2.9 | 19.5 | 8.8 |

Data sourced from a comparative study on Atenolol synthesis methodologies. nih.gov

Enzymatic Synthesis and Kinetic Resolution in Atenolol Production

The synthesis of enantiomerically pure (S)-Atenolol is of significant interest as the therapeutic activity primarily resides in this enantiomer. nih.govresearchgate.net Enzymatic methods, particularly kinetic resolution, have emerged as a powerful green chemistry tool for producing enantiopure pharmaceuticals under mild reaction conditions, often with high selectivity. researchgate.netresearchgate.net

Kinetic resolution of racemic Atenolol or its intermediates involves the use of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the two. researchgate.netresearchgate.netmdpi.com Various lipases have been investigated for their efficacy in the kinetic resolution of Atenolol and its precursors. Lipase B from Candida antarctica (CALB) and lipases from Candida rugosa and Pseudomonas cepacia have shown notable success. researchgate.netmdpi.comnih.gov

One effective strategy involves the kinetic resolution of a key racemic intermediate, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide. mdpi.comnih.gov In this process, a lipase is used to selectively acylate one enantiomer, leaving the other unreacted. For example, CALB-catalyzed resolution of this chlorohydrin using vinyl butanoate as an acyl donor can produce the (R)-chlorohydrin with an enantiomeric excess (ee) greater than 99%. nih.gov This enantiopure intermediate is then converted to (S)-Atenolol. nih.gov

Another approach is the direct kinetic resolution of racemic Atenolol. researchgate.netmdpi.com For instance, lipase from Candida rugosa has been used with isopropenyl acetate (B1210297) as the acyl donor to produce the acetate of (S)-Atenolol with a 94% ee. mdpi.com The choice of enzyme, acyl donor, and solvent system significantly influences the conversion rate and enantioselectivity of the resolution process. researchgate.netresearchgate.net

The following table summarizes findings from various studies on the enzymatic kinetic resolution for producing enantiopure Atenolol or its key intermediates:

Enzymatic Kinetic Resolution in Atenolol Synthesis

| Enzyme | Substrate | Acyl Donor | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | Vinyl butanoate | Produced (R)-chlorohydrin with >99% ee, which was then converted to (S)-Atenolol with >99% ee. mdpi.comnih.gov |

| Candida antarctica Lipase A (CALA) | Racemic Atenolol | Vinyl butanoate | Investigated for the kinetic resolution of racemic Atenolol. mdpi.com |

| Candida antarctica Lipase-A (CLEA) | Racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Vinyl acetate | Achieved 48.9% conversion with an enantiomeric ratio (E) of 210, yielding (S)-alcohol (eep = 96.9%) and (R)-acetate (ees = 91.1%). researchgate.net |

| Candida rugosa Lipase | Racemic Atenolol | Isopropenyl acetate | Resulted in the acetate of (S)-Atenolol with 94% ee. mdpi.com |

| Pseudomonas cepacia Lipase | Racemic Atenolol | - | Utilized in the kinetic resolution of racemic Atenolol, achieving 94% ee. researchgate.net |

This table summarizes data from various research articles on the enzymatic synthesis of Atenolol.

These chemoenzymatic routes represent a greener and more efficient alternative to traditional chemical methods for obtaining enantiopure (S)-Atenolol, aligning with the principles of sustainable chemistry by utilizing biocatalysts under mild conditions. researchgate.net

Advanced Analytical Methodologies for Atenolol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of atenolol (B1665814), enabling the separation of the compound from impurities, metabolites, and other active pharmaceutical ingredients. Various chromatographic methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of atenolol in bulk drugs, pharmaceutical formulations, and biological samples. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net These methods are valued for their accuracy, precision, and sensitivity. nih.govnih.gov

An effective RP-HPLC method can achieve separation using a C18 column with a mobile phase consisting of a mixture of solvents like methanol and water. researchgate.net One validated method utilized a mobile phase of methanol and water (60:40 v/v) with 0.1% v/v of Ammonium (B1175870) Hydroxide (B78521), achieving a retention time of 7.5 minutes. researchgate.net Another approach for analyzing atenolol tablets uses a Cogent Diamond Hydride™ column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with UV detection at 225nm. mtc-usa.com For quantification in human plasma, a method combining reversed-phase liquid chromatography with fluorescence detection (excitation λ = 258 nm, emission λ = 300 nm) has been successfully applied. nih.govnih.gov The enantiomers of atenolol can also be separated using HPLC with a chiral stationary phase, such as a Chiralcel OD column. researchgate.net

Table 1: HPLC Methods for Atenolol Analysis

| Parameter | Method 1 | Method 2 | Method 3 (Enantiomeric) |

| Column | Inertsil® ODS-3 (250 mm × 4.6 mm, 5 µm) | Cogent Diamond Hydride™, 4µm, 100Å | Chiralcel OD (250 x 4.6 mm, 10 µm) |

| Mobile Phase | Methanol: Water (60:40) with 0.1% Ammonium Hydroxide | A: DI Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient) | Hexane-ethanol-diethylamine (75:25:0.1 v/v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/minute | 0.7 ml/min |

| Detection | UV Detector | UV @ 225nm | UV @ 276 nm |

| Retention Time | 7.5 min | ~3-4 min (variable by gradient) | R-enantiomer: 7.58 min; S-enantiomer: 9.14 min globalresearchonline.net |

| Application | Bulk and Pharmaceutical Formulation | Tablet Analysis | Enantiomer Separation |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a highly sensitive and specific method for determining atenolol in various matrices, including human bone and urine. nih.govnih.gov Since atenolol is not sufficiently volatile for direct GC analysis, a derivatization step is required. oup.comtandfonline.com A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar functional groups of atenolol into more volatile silyl derivatives. nih.govoup.comtandfonline.com

A validated GC-MS method for atenolol in human urine involved liquid-liquid extraction, derivatization with MSTFA, and analysis on a capillary column. nih.gov This method demonstrated linearity over a concentration range of 50–750 ng/mL, with a limit of quantification of 50 ng/mL. nih.gov For pharmaceutical preparations, GC methods with both flame ionization detection (FID) and MS detection have been developed. tandfonline.com The GC/MS method is significantly more sensitive, with a limit of quantification of 12.5 ng/mL compared to 500 ng/mL for GC/FID. tandfonline.com

Table 2: GC Method Parameters for Atenolol Determination

| Parameter | GC-MS (Urine Analysis) nih.gov | GC/FID (Pharmaceuticals) tandfonline.com | GC/MS (Pharmaceuticals) tandfonline.com |

| Derivatizing Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | MSTFA | MSTFA |

| Internal Standard | Metoprolol | Metoprolol | Metoprolol |

| Linearity Range | 50–750 ng/mL | 0.5–20 µg/mL | 12.5–500 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL | 500 ng/mL | 12.5 ng/mL |

| Mean Recovery | 91% | Not Specified | Not Specified |

Thin Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis of atenolol and is frequently cited in pharmacopeial methods for identity testing. sigmaaldrich.com In a laboratory setting, TLC is a standard procedure to monitor the progress of an organic reaction. quora.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product, atenolol. quora.com

For the simultaneous analysis of atenolol and other compounds, a mobile phase of toluene: ethyl acetate (B1210297): methanol: ammonia (B1221849) in a ratio of 5:3:3:0.1 (v/v) has been used with silica gel plates, where atenolol showed an Rf value of 0.27. researchgate.net The direct enantiomeric resolution of racemic atenolol has also been achieved on silica gel plates impregnated with chiral selectors like L-tartaric acid. nih.gov This allows for monitoring the stereochemical outcome of a reaction. Spots are typically visualized under UV light (often at 254 nm) or by using an iodine chamber. nih.govannexpublishers.com

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of drugs, offering high separation efficiency and low consumption of solvents and selectors. mdpi.com It is particularly effective for the enantioseparation of atenolol. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). globalresearchonline.net

Cyclodextrins are the most widely used chiral selectors for this purpose. mdpi.com Studies have shown that Carboxymethylated-β-cyclodextrin (CM-β-CD) exhibits superior enantioselectivity for atenolol compared to other cyclodextrins. mdpi.com A complete chiral separation of atenolol was achieved using a 50 mM Tris buffer at pH 4.0 containing 8 mM CM-β-CD. mdpi.com Another approach to enantiomer quantification in CE involves introducing copper (II) ions into the separation media, which induces a self-disproportionation of the enantiomers, allowing for their separation and quantification based on changes in the CE curve. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are fundamental for the quantification and characterization of atenolol, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of atenolol in bulk and pharmaceutical dosage forms. worldwidejournals.comslideshare.net The method is based on measuring the absorbance of atenolol in a suitable solvent. In methanol, atenolol exhibits maximum absorbance (λmax) at approximately 224 nm. slideshare.net The method follows Beer's law over specific concentration ranges, for instance, 1-30 μg/ml. slideshare.net Another method involves the formation of a charge-transfer complex between atenolol and an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), with the resulting colored product showing a λmax at 405 nm. worldwidejournals.com

Spectrofluorimetry offers a more sensitive alternative for the determination of atenolol. semanticscholar.org The native fluorescence of atenolol can be measured in various media. A comparative study showed that the limit of detection (LOD) and limit of quantification (LOQ) for atenolol using spectrofluorimetry were significantly lower than those obtained by UV-Vis absorption spectrophotometry. For example, the LOD for atenolol by fluorescence was found to be between 1.2 and 3.7 ng/mL, whereas by UV-Vis absorption it was between 18.9 and 28.2 ng/mL, demonstrating the superior sensitivity of the fluorescence method. semanticscholar.org

Table 3: Comparison of Spectroscopic Methods for Atenolol Quantification semanticscholar.org

| Parameter | UV-Visible Spectrophotometry | Spectrofluorimetry |

| Principle | UV-VIS Absorbance | Fluorescence Intensity |

| Linear Dynamic Range | One to two orders of magnitude | One to two orders of magnitude |

| Limit of Detection (LOD) | 18.9 to 28.2 ng/mL | 1.2 to 3.7 ng/mL |

| Limit of Quantification (LOQ) | Not specified in this study | 4.0 to 12.5 ng/mL |

| Relative Standard Deviation (RSD) | 0.7% to 2.0% | 0.6% to 5.3% |

| Key Advantage | Simplicity, Cost-effective | High Sensitivity |

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized for the identification and structural analysis of Atenolol. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is generated, which corresponds to the vibrational frequencies of its specific functional groups. This method allows for the confirmation of the compound's identity and can be used for quantification in various formulations.

In the analysis of Atenolol, specific absorption bands are indicative of its key structural features. The presence of the amide group is confirmed by the C=O stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹. Another significant peak corresponds to the C–O stretching of the ether group (Ar-O-R), which is observed around 1242 cm⁻¹. jgtps.com This particular absorption band is often selected for quantitative analysis as it may not overlap with signals from excipients commonly found in pharmaceutical preparations. jgtps.com Attenuated Total Reflection (ATR)-FTIR spectroscopy is a modern variation of this technique that requires minimal sample preparation and is suitable for analyzing solid dosage forms directly. researchtrend.net

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Reference |

| Amide (-CONH₂) | C=O Stretching | 1650 - 1700 | researchtrend.net |

| Ether (Ar-O-R) | C-O Stretching | ~1242 | jgtps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Atenolol. It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS, GC/MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), provides highly sensitive and specific methods for the detection and quantification of Atenolol. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS): Due to the polar nature and low volatility of Atenolol, derivatization is required prior to GC/MS analysis. oup.com This process involves chemically modifying the molecule to increase its volatility. Common derivatizing agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pentafluoropropionic anhydride (PFPA). oup.comfaa.gov Following separation on a GC column, the derivatized Atenolol is ionized, and the mass spectrometer separates and detects the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern is characteristic of the molecule. For the PFPA derivative of Atenolol, unique fragments at m/z 244, 172, and 132 are observed, which can be used for unambiguous identification. faa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly suited for analyzing polar compounds like Atenolol directly from biological matrices or pharmaceutical formulations without the need for derivatization. faa.gov The separation is achieved using a liquid chromatograph, and the analyte is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion of Atenolol, fragmenting it, and then detecting specific product ions. This method, often using multiple reaction monitoring (MRM), is extremely sensitive and selective, allowing for quantification at very low concentrations. faa.govmdpi.com

| Technique | Derivatization Agent | Key Mass Fragments (m/z) | Reference |

| GC/MS | Pentafluoropropionic anhydride (PFPA) | 408, 366, 202, 176 (Primary); 244, 172, 132 (Unique) | faa.gov |

| LC/MS/MS | None | Precursor and product ions specific to Atenolol | faa.gov |

Surface Enhanced Raman Spectroscopy (SERS) for Nanoscale Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the study of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov This technique provides significant enhancement of the Raman signal, enabling the detection of even single molecules and offering unique insights into the nanoscale interactions of Atenolol.

SERS has been employed to investigate the adsorption geometry of Atenolol on silver surfaces. By analyzing the enhancement of specific vibrational bands, researchers can deduce the orientation of the molecule relative to the surface. Studies suggest that Atenolol adsorbs onto the silver surface through the oxygen atoms and the π-electrons of its phenyl ring. researchgate.net Furthermore, SERS is a valuable tool for studying host-guest chemistry. For example, it has been used to probe the distinct interaction profiles between the enantiomers of Atenolol and the macrocycle cucurbit researchgate.neturil (CB researchgate.net), providing a comprehensive understanding of these nanoscale interactions. nih.gov This level of detail is crucial for applications in drug delivery and chiral separation.

Electrochemical and Titrimetric Methods

Electrochemical methods offer simple, rapid, and cost-effective alternatives for the determination of Atenolol in various samples. isca.me These techniques are based on measuring the potential or current generated by the electrochemical reaction of the analyte.

Voltammetric Techniques (Cyclic, Differential Pulse Voltammetry)

Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current as Atenolol undergoes an electrochemical reaction, typically oxidation. These methods are highly sensitive and can be used for quantitative analysis.

Cyclic Voltammetry (CV): This technique is used to study the electrochemical behavior of Atenolol. It reveals information about the oxidation potential and the nature of the electrochemical process (reversible or irreversible). Studies show that Atenolol exhibits a well-defined, irreversible oxidation peak, with the optimal signal often obtained in alkaline conditions (e.g., pH 10.4). researchgate.netrsc.org

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique commonly used for the quantitative determination of Atenolol. By applying potential pulses, the faradaic current is enhanced while the capacitive current is minimized, leading to lower detection limits. isca.me Various modified electrodes, such as those based on carbon paste, glassy carbon, or nanocomposites, have been developed to enhance the sensitivity and selectivity of Atenolol detection. researchgate.netrsc.org Using these advanced sensors, detection limits in the micromolar (μM) to nanomolar (nM) range have been achieved. isca.meresearchgate.net

| Technique | Electrode Type | pH | Key Finding | Reference |

| Cyclic Voltammetry (CV) | Carbon Paste | 10.4 | Irreversible oxidation behavior | researchgate.net |

| Differential Pulse Voltammetry (DPV) | SPION-15%AC/GCE | 10 | Oxidation peak around 0.97 V | rsc.org |

| Differential Pulse Voltammetry (DPV) | Polypyrrole-AMPSNa | - | Limit of Detection: 1 x 10⁻⁹ M | researchgate.net |

Potentiometric Determinations Using Ion-Selective Electrodes

Potentiometry, utilizing ion-selective electrodes (ISEs), is a direct and simple method for determining the concentration of Atenolol. anjs.edu.iq An ISE is a sensor that generates a potential proportional to the logarithm of the activity of the target ion (in this case, the protonated Atenolol cation) in a solution.

These electrodes are typically constructed with a PVC matrix membrane containing an ion-exchanger complex. This complex is formed between the Atenolol cation and a suitable counter-ion, such as phosphomolybdic acid, ammonium reineckate, or tetrakis(p-chlorophenyl) borate. anjs.edu.iqrdd.edu.iqresearchgate.net The performance of the electrode is influenced by the choice of plasticizer within the membrane. anjs.edu.iq Atenolol-selective electrodes have been shown to exhibit a near-Nernstian response, meaning their potential changes predictably with concentration. They offer a wide linear concentration range and low limits of detection, with some electrodes capable of detecting Atenolol at concentrations as low as 1.3 x 10⁻⁸ mol/L. abechem.com These sensors are highly selective and have been successfully applied to the determination of Atenolol in pharmaceutical preparations. anjs.edu.iqabechem.com

Titrimetric Methods for Atenolol Quantification

Non-Aqueous Acid-Base Titration

Atenolol, possessing a secondary amine group, exhibits basic properties that allow for its direct titration in a non-aqueous acidic medium. phmethods.net Two reliable methods have been developed based on this principle. scholarsresearchlibrary.com In these procedures, atenolol is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. scholarsresearchlibrary.com The endpoint of the titration can be determined visually or potentiometrically. scholarsresearchlibrary.com

Visual Endpoint Determination: This method involves the use of an indicator, such as crystal violet, which changes color at the equivalence point. scholarsresearchlibrary.com

Potentiometric Endpoint Determination: This technique utilizes a modified glass electrode-Saturated Calomel Electrode (SCE) system to measure the potential change as the titrant is added. The endpoint is identified by the sharp inflection in the potential curve. scholarsresearchlibrary.com

These methods are applicable over a concentration range of 1.5-15 mg of atenolol, with calculations based on a 1:1 reaction stoichiometry between atenolol and perchloric acid. scholarsresearchlibrary.com

Oxidation-Bromination Titration

Another established titrimetric method for atenolol quantification involves an oxidation-bromination reaction. researchgate.net This method is based on the reaction of atenolol with an excess of bromine, which is generated in situ from a bromate-bromide mixture in an acidic medium (hydrochloric acid). researchgate.net

The procedure involves treating a sample of the drug with a known excess of the bromate-bromide reagent. After the reaction is complete, the unreacted bromine is determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulphate using starch as an indicator. The amount of atenolol is calculated based on the amount of bromine consumed. This method is suitable for determining atenolol in the 3–20 mg range and is based on a 1:1 stoichiometry between atenolol and potassium bromate. researchgate.net

| Method | Principle | Titrant | Solvent/Medium | Endpoint Detection | Applicable Range | Stoichiometry (Atenolol:Titrant) | Reference |

|---|---|---|---|---|---|---|---|

| Non-Aqueous Acid-Base Titration | Titration of the basic secondary amine group | Perchloric Acid (HClO4) | Glacial Acetic Acid | Visual (Crystal Violet) or Potentiometric | 1.5–15 mg | 1:1 | scholarsresearchlibrary.com |

| Oxidation-Bromination Titration | Reaction with excess bromine generated in situ | Potassium Bromate (KBrO3) / Sodium Thiosulphate | Hydrochloric Acid (HCl) | Iodometric back-titration (Starch indicator) | 3–20 mg | 1:1 (Atenolol:KBrO3) | researchgate.net |

Validation of Analytical Methods According to ICH Guidelines

Validation of an analytical method is a crucial process that demonstrates its suitability for its intended purpose. sphinxsai.com According to the International Council for Harmonisation (ICH) guidelines, analytical methods for pharmaceuticals like atenolol must be validated to ensure the reliability, accuracy, and precision of the results. latamjpharm.orgsysrevpharm.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). sysrevpharm.orgresearchgate.net

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients. sysrevpharm.org For atenolol tablet analysis, the method must be able to distinguish and quantify atenolol without interference from the tablet's inactive ingredients. sphinxsai.com

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. researchgate.net For atenolol quantification, a calibration curve is typically constructed by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 0.999. sysrevpharm.orgresearchgate.net For example, a UV spectrophotometric method for atenolol showed linearity in the range of 2-20 μg/ml with a correlation coefficient of 0.998. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often determined by recovery studies, where a known amount of pure atenolol is added to a sample (spiked sample), and the percentage of the analyte recovered is calculated. ijsr.net According to ICH guidelines, the average recovery should generally be within 98.00% to 102.00%. sysrevpharm.org

Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org It is usually assessed at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.

Precision is measured by the Relative Standard Deviation (RSD), which should not exceed 2.0%. sysrevpharm.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.org

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org

These limits are important for the analysis of impurities and degradation products. For a UV method, the LOD and LOQ for atenolol were reported to be 0.05 μg/mL and 0.17 μg/mL, respectively. researchgate.net

| Parameter | Definition | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of test results to the true value. | Average % Recovery: 98.00% - 102.00% | sysrevpharm.org |

| Precision | Degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 2.0% | sysrevpharm.org |

| Linearity | Proportional relationship between concentration and response. | Correlation Coefficient (r²) > 0.999 | sysrevpharm.org |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or other compounds. | sysrevpharm.org |

| Parameter | Result | Reference |

|---|---|---|

| Maximum Wavelength (λmax) | 272 nm | researchgate.net |

| Linearity Range | 2-20 μg/ml | researchgate.net |

| Correlation Coefficient (r²) | 0.998 | researchgate.net |

| Regression Equation | Y = 0.33x + 0.022 | researchgate.net |

| Limit of Detection (LOD) | 0.05 μg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 0.17 μg/mL | researchgate.net |

| Accuracy (% Recovery) | 100% ± SD | researchgate.net |

Molecular Mechanisms and Cellular Interactions of Atenolol

Influence on Biochemical Pathways and Cellular Processes

Beyond its direct receptor interactions, atenolol (B1665814) modulates critical biochemical systems, notably the Renin-Angiotensin-Aldosterone System (RAAS), and has an impact on lipid metabolism.

Atenolol's antihypertensive effects are believed to be partly mediated through its inhibition of the Renin-Angiotensin-Aldosterone System. drugbank.com By blocking β1-adrenergic receptors in the juxtaglomerular apparatus of the kidney, atenolol suppresses the release of renin. oup.com This reduction in renin leads to a subsequent decrease in the production of angiotensin II and the secretion of aldosterone. nih.gov

A double-blind study comparing the long-term effects of atenolol and irbesartan on the RAAS in hypertensive patients demonstrated that atenolol significantly decreased both plasma renin activity and angiotensin II levels. nih.gov Serum aldosterone levels were also reduced. nih.gov This contrasts with angiotensin II receptor blockers, which typically increase plasma renin activity. nih.govendocrine-abstracts.org

Effect of Atenolol on RAAS Components (48-week study)

| Parameter | Baseline (Mean +/- SD) | After Atenolol (Mean +/- SD) | P-value |

|---|---|---|---|

| Plasma Renin Activity (ng/mL x h) | 1.0 +/- 0.6 | 0.7 +/- 0.6 | < 0.01 |

| Angiotensin II (pmol/L) | 3.4 +/- 1.6 | 3.2 +/- 2.2 | < 0.01 |

| Serum Aldosterone (pmol/L) | 315 +/- 115 | 283 +/- 77 | < 0.05 |

Cellular cholesterol homeostasis is a complex balance of biosynthesis, uptake, transport, and excretion. nih.gov Research has shown that treatment with atenolol can influence lipid profiles. A study involving patients with essential hypertension treated with atenolol for six months observed significant changes in high-density lipoprotein (HDL) cholesterol. nih.gov

The key findings included:

A specific and significant reduction in the HDL2 cholesterol subfraction, which began within the first month of therapy and was sustained. nih.gov

A slight, but not statistically significant, decrease in HDL3 cholesterol. nih.gov

A slight increase in plasma triglycerides and total cholesterol, which reached statistical significance after six months of treatment. nih.gov

These findings indicate that atenolol can alter the balance of circulating lipids, particularly the subfractions of HDL cholesterol.

Interference with Catecholamine-Mediated Cellular Responses

Atenolol functions as a cardioselective β-1 adrenergic antagonist, primarily exerting its effects by selectively binding to β-1 adrenergic receptors located in the heart and vascular smooth muscle. nih.gov This selective binding competitively blocks the actions of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine. nih.govnih.gov The "fight-or-flight" response, mediated by these catecholamines, typically involves an increase in heart rate, blood pressure, and cardiac output. nih.gov By antagonizing these receptors, atenolol inhibits the positive inotropic (strength of contraction) and chronotropic (heart rate) effects initiated by catecholamine stimulation. nih.gov The direct consequence of this inhibition is a reduction in sympathetic stimulation of the cardiovascular system, leading to decreased heart rate, myocardial contractility, and blood pressure. nih.gov

Metabolic Pathway Modulation (e.g., Free Fatty Acid Metabolism)

Atenolol has demonstrated effects on metabolic pathways, particularly concerning lipid metabolism. Research indicates that both atenolol and the non-selective beta-blocker propranolol can reduce levels of free fatty acids. researchgate.net The mechanism for this may be linked to an effect on basal lipolysis, which is the process of breaking down triglycerides into free fatty acids and glycerol. researchgate.net This process is typically stimulated by catecholamines like epinephrine. researchgate.net

Furthermore, atenolol influences plasma lipoprotein metabolism, characteristically leading to an increase in plasma triglyceride levels and a decrease in high-density lipoprotein (HDL) cholesterol. researchgate.net Studies in mice have also shown that long-term treatment with atenolol can decrease the unsaturation of membrane fatty acids in the mitochondria of heart and skeletal muscle. nih.gov This alteration was primarily due to a decrease in docosahexaenoic acid (22:6n-3) and an increase in oleic acid (18:1n-9). nih.gov In cultured vascular smooth muscle cells, atenolol was found to increase the NAD+/NADH ratio and the level of NADH-cytochrome b5 reductase, an enzyme involved in the desaturation and elongation of fatty acids. researchgate.net

| Metabolic Parameter | Effect of Atenolol | Supporting Details |

| Free Fatty Acids | Reduction | Atenolol and propranolol have been shown to reduce free fatty acid levels. researchgate.net |

| Plasma Triglycerides | Increase | An observed effect on plasma lipoprotein metabolism. researchgate.net |

| High-Density Lipoprotein (HDL) | Decrease | An observed effect on plasma lipoprotein metabolism. researchgate.net |

| Mitochondrial Membrane Fatty Acid Unsaturation | Decrease | Long-term treatment in mice led to an 11% decrease in the heart and a 22.4% decrease in skeletal muscle. nih.gov |

Impact on Gene Expression Related to Cellular Proliferation and Angiogenesis

Beta-blockers as a class of drugs have been shown to affect cellular metabolism by modulating the expression of genes related to cell proliferation and angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is regulated by various pro- and anti-angiogenic factors. nih.gov Scientific evidence suggests that beta-blockers can reduce the proliferation, migration, invasiveness, and angiogenesis of cancer cells. nih.gov This is partly explained by the activation of beta-adrenoreceptors promoting cancer cell growth and invasion through pathways like the arachidonic acid pathway, which can be inhibited by beta-blockade. nih.gov

In a preclinical study involving breast cancer models, atenolol, when combined with metformin, increased the activity against angiogenesis. nih.gov This combination led to a significant reduction in the endothelial cell component of tumor vessels. nih.gov This suggests an indirect impact on the processes that regulate the development of blood vessels essential for tumor growth.

In Vitro Cellular and Subcellular Studies (non-clinical)

Effects on Cancer Cell Proliferation, Invasion, and Migration

In vitro studies have investigated the direct effects of atenolol on cancer cells, with varied results. In non-small cell lung cancer cell lines (A549 and H1299), atenolol was found to be significantly less active than the non-selective beta-blocker propranolol in reducing cell viability. nih.gov While propranolol reduced the number of living cells to approximately 4-5%, atenolol treatment resulted in 62-65% of cells remaining viable. nih.gov Similarly, while a 12 µM concentration of propranolol reduced the size of A549 cell colonies, atenolol did not produce a statistically significant effect even at a concentration of 450 µM. nih.gov

However, other studies indicate a potential role for atenolol in cancer therapy when used in combination with other agents. In preclinical breast cancer models, atenolol was shown to enhance the activity of metformin against both local and metastatic growth of HER2+ and triple-negative breast cancer. nih.gov This synergistic effect was observed in both immune-deficient and immune-competent models. nih.gov The combination of atenolol and metformin also inhibited complex I of the respiratory chain in white adipose tissue progenitor cells, which are known to contribute to breast cancer progression. nih.gov Tumor cell migration and invasion are foundational steps for metastasis, and compounds that inhibit these processes are of significant interest in cancer research. mdpi.commdpi.com

| Study Focus | Cell Lines | Key Findings |

| Direct Effect on Viability | A549 & H1299 (Lung Cancer) | Atenolol was six times less active than propranolol in reducing cell viability. nih.gov |

| Direct Effect on Colony Formation | A549 (Lung Cancer) | Atenolol (at 450 µM) had no statistically significant effect on colony growth, unlike propranolol. nih.gov |

| Combination Therapy | HER2+ & Triple Negative (Breast Cancer) | Atenolol increased the anti-angiogenic and anti-metastatic activity of metformin. nih.gov |

Studies on Drug Transport Mechanisms in Transfected Cells (e.g., OATP, OCT, MATE, ABCB1)

The transport of atenolol across cell membranes is not solely dependent on simple diffusion but is mediated by specific carrier proteins. Studies using human embryonic kidney (HEK) cell lines stably expressing various transporters have elucidated these mechanisms. Atenolol has been identified as a substrate for human Organic Cation Transporter 1 (hOCT1), hOCT2, Multidrug and Toxin Extrusion protein 1 (hMATE1), and hMATE2-K. nih.gov It is, however, not transported by hOCT3, Organic Anion Transporter 1 (hOAT1), or hOAT3. nih.gov

| Transporter | Interaction with Atenolol | Kinetic Parameter (Km) |

| hOCT1 | Substrate | - |

| hOCT2 | Excellent Substrate | 280 ± 4 µM nih.gov |

| hMATE1 | Excellent Substrate | 32 ± 5 µM nih.gov |

| hMATE2-K | Excellent Substrate | 76 ± 14 µM nih.gov |

| hOAT1 / hOAT3 | Inhibitor, but not a substrate | - |

| OATP1A2 / OATP2B1 | Potential minor role in intestinal uptake | - |

Computational Chemistry and Structure Activity Relationship Sar Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to Atenolol (B1665814) to explore its molecular geometry, conformational landscape, reaction mechanisms, and electronic properties that are crucial for its biological activity.

DFT calculations have been instrumental in determining the most stable three-dimensional structure of Atenolol. Geometry optimization studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), have identified the most stable conformations of the molecule. researchgate.netresearchgate.net Research has shown that Atenolol can exist in different conformations, with the Z-type conformation being identified as the most stable. nih.gov This stability is crucial for its interaction with its biological targets. The optimized geometric parameters, including bond lengths and angles, calculated through DFT, show good correlation with experimental data obtained from single crystal X-ray diffraction. researchgate.net

Table 1: Comparison of Experimental and DFT Calculated Conformational Stability of Atenolol

| Conformation | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Z-type | wB97XD/6-311+G(d,p) | 0.00 | nih.gov |

| U-type | wB97XD/6-311+G(d,p) | > 0.00 | nih.gov |

The encapsulation of Atenolol within host molecules like cucurbiturils and cyclodextrins has been investigated to enhance its physicochemical properties. DFT calculations have been pivotal in understanding the geometry and energetics of these host-guest complexes.

Cucurbituril: Studies on the interaction between Atenolol and cucurbit ubaya.ac.iduril (CB ubaya.ac.id) have utilized DFT to elucidate the geometry of the inclusion complex. nih.gov These calculations reveal that the phenyl ring of Atenolol is fully incorporated into the hydrophobic cavity of CB ubaya.ac.id. nih.gov The stability of this complex is attributed to various non-covalent interactions, including hydrophobic and van der Waals forces. nih.govrsc.orgchemrxiv.org DFT methods, such as wB97XD/6-311+G(d,p), which are well-suited for describing hydrogen bonding and dispersion interactions, have been employed to accurately model these complexes. nih.gov

Cyclodextrins: The formation of inclusion complexes between Atenolol and β-cyclodextrin (β-CD) has also been explored. researchgate.netubaya.ac.idnih.govresearchgate.net Spectroscopic and computational studies suggest a 1:1 stoichiometry for the complex. nih.gov DFT calculations, in conjunction with experimental techniques like NMR, have helped to determine the geometry of the complex, indicating that the aromatic part of the Atenolol molecule is encapsulated within the β-CD cavity. nih.gov The primary driving forces for this complexation are believed to be hydrophobic interactions and the formation of hydrogen bonds. ubaya.ac.id

Table 2: DFT Calculated Interaction Geometries of Atenolol Host-Guest Complexes

| Host Molecule | Guest Moiety Inserted | Key Interactions | Reference |

|---|---|---|---|

| Cucurbit ubaya.ac.iduril | Phenyl ring | Hydrophobic, van der Waals | nih.gov |

| β-Cyclodextrin | Aromatic ring | Hydrophobic, Hydrogen bonding | ubaya.ac.idnih.gov |

DFT has been applied to elucidate the mechanisms of chemical reactions involving Atenolol, such as hydrolysis and the key synthetic step of epoxide ring-opening.

Hydrolysis: The acid-catalyzed hydrolysis of Atenolol prodrugs has been investigated using DFT calculations. nih.gov These studies have shown that the cleavage of the amide bond occurs via intramolecular nucleophilic catalysis by an adjacent carboxylic acid group. nih.gov The rate-limiting step in this process has been identified as the dissociation of the tetrahedral intermediate. nih.gov The calculated activation energies and thermodynamic parameters from DFT studies are in good agreement with experimental kinetic data. nih.gov

Epoxide Ring-Opening: A crucial step in the synthesis of Atenolol involves the ring-opening of an epoxide precursor, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, by isopropylamine (B41738). mdpi.com While specific DFT studies on this exact reaction for Atenolol are not extensively detailed in the literature, a proposed mechanism in the context of a sustainable synthesis in deep eutectic solvents (DES) suggests that the reaction is facilitated by a hydrogen-bonding network. mdpi.com In this proposed mechanism, the DES components activate the epoxide ring, making it more susceptible to nucleophilic attack by isopropylamine at the less sterically hindered carbon atom. mdpi.com This regioselectivity is a hallmark of SN2-type reactions in epoxide ring-opening under basic or neutral conditions.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net For Atenolol, the HOMO-LUMO energy gap has been calculated using DFT to understand its electronic properties and potential for interaction with biological receptors. researchgate.net A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net In the context of drug-receptor interactions, the formation of molecular complexes between Atenolol and amino acid residues, such as cysteine and tryptophan (as models for receptor sites), has been shown to increase the HOMO-LUMO energy gap of the drug. researchgate.net This suggests a stabilization of the drug molecule upon binding to the receptor.

Table 3: Calculated HOMO-LUMO Energy Gaps for Atenolol and its Complexes

| Molecule/Complex | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Atenolol | DFT-6311G | - | - | Varies by study | researchgate.net |

| Atenolol-Cysteine Complex | DFT-6311G | - | - | Increased | researchgate.net |

| Atenolol-Tryptophan Complex | DFT-6311G | - | - | Increased | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to study the dynamic behavior of the resulting complex. These methods have provided valuable insights into the interaction of Atenolol with plasma proteins.

The binding of Atenolol to serum albumin, the most abundant protein in blood plasma, significantly influences its pharmacokinetic profile. Molecular docking studies have been performed to investigate the interaction between Atenolol and bovine serum albumin (BSA), which is often used as a model for human serum albumin due to its structural similarity. nih.govmdpi.comresearchgate.net

These studies have revealed that Atenolol preferentially binds to Site II, located in subdomain IIIA of BSA. nih.gov The binding is characterized by a combination of van der Waals forces and hydrogen bonds. nih.gov The thermodynamic parameters calculated from these studies, such as a negative enthalpy change (ΔH°) and entropy change (ΔS°), further support the involvement of these interactions. nih.gov The binding constants (Kb) on the order of 10³ M⁻¹ indicate a weak and reversible binding, which is characteristic of drug-albumin interactions. nih.gov Molecular dynamics simulations can further be employed to assess the stability of the Atenolol-BSA complex over time, providing a more dynamic picture of the binding event.

Table 4: Interaction Profile of Atenolol with Bovine Serum Albumin (BSA)

| Binding Site | Key Interacting Residues | Types of Interactions | Binding Constant (Kb) | Reference |

|---|---|---|---|---|

| Site II (Subdomain IIIA) | Specific residues in the hydrophobic pocket | Van der Waals forces, Hydrogen bonds | ~10³ M⁻¹ | nih.govresearchgate.net |

Conformational Changes Induced by Molecular Interactions

The three-dimensional structure of Atenolol is not rigid; it undergoes conformational changes upon interaction with other molecules. These interactions, driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonds, can alter the spatial arrangement of the molecule. nih.gov

Studies involving the interaction of Atenolol with amino acids like cysteine and tryptophan, which can act as model receptors, have provided evidence of these conformational shifts. researchgate.net Upon the formation of molecular complexes between Atenolol and these amino acids, a positive displacement in the half-wave potential has been observed. researchgate.net This shift indicates an increase in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the drug, reflecting a change in its electronic structure and conformation upon binding. researchgate.net

Furthermore, complexation with host molecules such as β-cyclodextrin also induces conformational adjustments. nih.gov When Atenolol is encapsulated within the β-cyclodextrin cavity, changes in its spectroscopic properties are observed, confirming the formation of an inclusion complex and an altered molecular conformation. nih.gov 1H NMR spectroscopy is a key method for observing these changes, as the chemical shifts of both the host (β-cyclodextrin) and the guest (Atenolol) molecules are altered when the guest is trapped within the host's cavity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophores

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rasayanjournal.co.injocpr.com These models are crucial in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the relationship between a molecule's physicochemical properties and its therapeutic effects. jocpr.comnih.gov

Correlation of Physicochemical Descriptors with Biological Activity

QSAR models for Atenolol and its derivatives have successfully correlated various physicochemical and quantum chemical descriptors with their biological activity. rasayanjournal.co.inresearchgate.net These descriptors quantify different aspects of the molecule's structure and electronic properties. openbioinformaticsjournal.com A study involving several Atenolol derivatives calculated parameters using computational chemistry methods and correlated them with activity. rasayanjournal.co.inresearchgate.net

Key descriptors showing a significant correlation with the biological activity of Atenolol derivatives include the partition coefficient (Log P), the energy gap between the HOMO and LUMO (ΔE), the dipole moment (µ), and global hardness (η). researchgate.net The analysis indicated that the electronic density on each atom has a significant effect on the compound's activity. researchgate.net

Below is a table summarizing the correlation between selected physicochemical properties and the biological activity of Atenolol derivatives.

| Physicochemical Property | Correlation Coefficient (R) | Linear Regression Equation | Significance |

| Log P (Partition Coefficient) | 0.392 | y = 0.271x – 1.741 | Indicates a moderate positive correlation between lipophilicity and activity. researchgate.net |

| ΔE (HOMO-LUMO Gap) | High | Not Specified | A higher energy gap, as seen upon receptor interaction, correlates with changes in activity. researchgate.netresearchgate.net |

| Dipole Moment (µ) | High | Not Specified | Reflects the polarity of the molecule, which is important for binding interactions. researchgate.net |

| Global Hardness (η) | High | Not Specified | Relates to the molecule's resistance to charge transfer, influencing its reactivity and interaction with biological targets. researchgate.net |

Identification of Key Structural Features for Receptor Binding

The biological activity of Atenolol as a cardioselective β-1 adrenergic antagonist is dependent on specific structural features that are essential for its binding to the β1-adrenergic receptor. drugbank.comnih.gov

The key pharmacophoric features of Atenolol include:

The Propanolamine (B44665) Side Chain : The -(CHOH)-(CH2)-NH- portion is critical. The hydroxyl (-OH) group and the secondary amine (-NH-) are capable of forming essential hydrogen bonds with amino acid residues (such as Aspartic Acid and Asparagine) in the binding pocket of the β-adrenergic receptor. researchgate.net

The Isopropyl Group : The bulky isopropyl group attached to the amine is a crucial feature for selectivity towards β-receptors.

The Aryloxypropanolamine Moiety : The ether linkage connecting the propanolamine side chain to the aromatic ring is a common feature in many beta-blockers and is vital for correct positioning within the receptor.

The Phenylacetamide Group : The para-substituted aromatic ring with the carbamoylmethyl group (-CH2CONH2) contributes to the β1-selectivity of Atenolol. drugbank.com

Stereochemistry : The beta-blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov Radioligand binding studies have shown that the (S)-enantiomer has a significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer, with a eudismic ratio of 46 for (S)- to (R)-Atenolol. nih.gov This highlights the importance of the specific three-dimensional arrangement of the functional groups for effective receptor binding.

Prediction of Activity for Atenolol Derivatives

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov This predictive power is a cornerstone of computer-aided drug design, as it allows for the virtual screening and prioritization of novel derivatives for synthesis and testing, saving considerable time and resources. rasayanjournal.co.in

QSAR studies on Atenolol have led to the development of equations that can forecast the activity of novel derivatives. rasayanjournal.co.inresearchgate.net By calculating the relevant physicochemical descriptors for a proposed new structure, its expected biological activity can be estimated. researchgate.net For instance, one such study used its derived QSAR model to propose a new, unsynthesized Atenolol derivative and predict its activity. rasayanjournal.co.inresearchgate.net

The table below illustrates how a QSAR model can be applied to predict the activity of a hypothetical Atenolol derivative.

| Compound | Key Descriptor Values (Hypothetical) | Predicted Activity (Based on QSAR Equation) |

| Atenolol Derivative 1 | Log P = 1.5, ΔE = 5.8 eV, µ = 3.2 D | 3.67 mg (as predicted by a specific model) rasayanjournal.co.inresearchgate.net |

| Atenolol Derivative 2 | Log P = 1.2, ΔE = 6.1 eV, µ = 2.9 D | Activity can be calculated using the established linear regression equation. researchgate.net |

This predictive capability allows medicinal chemists to computationally design and refine molecules to enhance their desired therapeutic effects before undertaking chemical synthesis. nih.gov

Biodegradation and Environmental Fate of Atenolol

Degradation Pathways in Environmental Matrices

The transformation and removal of Atenolol (B1665814) from the environment occur through several pathways, including biological degradation by microorganisms, advanced chemical oxidation, and physical adsorption onto solids.

Microbial activity is a primary driver of Atenolol's degradation in environments like activated sludge from WWTPs. ethz.ch The main initial biotransformation step is the hydrolysis of the amide group to a carboxylic acid, forming a metabolite known as Atenolol acid. uq.edu.auethz.chnih.govresearchgate.net This product has been identified as the major transformation product in both conventional activated sludge and membrane bioreactors. researchgate.netresearchgate.net

Further research using enriched nitrifying cultures has identified additional metabolites, particularly under conditions promoting cometabolism by ammonia-oxidizing bacteria (AOB). uq.edu.au In one study, four distinct biodegradation products were identified when ammonia (B1221849) was present: P267 (Atenolol acid), P117 (1-isopropylamino-2-propanol), P167 (1-amino-3-phenoxy-2-propanol), and an unidentified product, P227. uq.edu.au In the absence of ammonia, only Atenolol acid and P227 were formed. uq.edu.au Another study identified novel intermediates, including 4-hydroxyphenylacetic acid, 3-(isopropylamino)-1,2-propanediol, and 3-amino-1,2-propanediol, during degradation by the bacterium Hydrogenophaga sp. YM1. nih.gov

| Metabolite Name/Code | Chemical Name | Formation Pathway | Reference |

|---|---|---|---|

| Atenolol acid (P267) | 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid | Microbial hydrolysis of the amide group | uq.edu.aunih.govresearchgate.net |

| P117 | 1-isopropylamino-2-propanol | Breakage of ether bond in the alkyl side chain | uq.edu.au |

| P167 | 1-amino-3-phenoxy-2-propanol | N-dealkylation and loss of acetamide (B32628) moiety | uq.edu.au |

| P227 | Unidentified | Metabolic biodegradation | uq.edu.au |

| - | 4-hydroxyphenylacetic acid | Ether bond cleavage of Atenolol acid | nih.gov |

| - | 3-(isopropylamino)-1,2-propanediol | Degradation by Hydrogenophaga sp. YM1 | nih.gov |

| - | 3-amino-1,2-propanediol | Degradation by Hydrogenophaga sp. YM1 | nih.gov |

The rate and pathway of Atenolol's biodegradation are significantly influenced by the prevailing metabolic conditions, particularly the presence or absence of ammonium (B1175870). uq.edu.au

Cometabolism: In the presence of ammonium, Atenolol is degraded cometabolically by ammonia-oxidizing bacteria (AOB). uq.edu.auacs.orguq.edu.au The degradation rate has been shown to be positively correlated with the ammonia oxidation rate. uq.edu.auacs.org This process leads to a wider range of transformation products, as AOB possess enzymes with broad substrate specificity. uq.edu.au However, higher concentrations of ammonium can lead to lower Atenolol removal rates, likely due to substrate competition between ammonium and Atenolol for the same enzymes. acs.orguq.edu.au

Metabolism: In the absence of ammonium, AOB lack their primary growth substrate, and the biodegradation of Atenolol proceeds via different metabolic pathways, primarily carried out by heterotrophic bacteria. uq.edu.au Under these conditions, Atenolol may be used as a source of carbon and energy. uq.edu.au This metabolic pathway is generally slower and results in fewer transformation products, with Atenolol acid being the predominant metabolite. uq.edu.au

| Metabolic Condition | Primary Microorganisms | Degradation Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Ammonium Present (Aerobic) | Ammonia-Oxidizing Bacteria (AOB) | Cometabolism | Degradation rate linked to ammonia oxidation rate. Higher ammonium levels can decrease removal due to competition. More diverse metabolites formed. | uq.edu.auacs.orguq.edu.au |

| Ammonium Absent (Aerobic) | Heterotrophic Bacteria | Metabolism | Slower degradation. Atenolol may serve as a carbon/energy source. Fewer metabolites formed (primarily Atenolol acid). | uq.edu.au |

Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, to degrade recalcitrant organic pollutants like Atenolol. iwaponline.com Various AOPs have proven effective for its removal. iwaponline.com

The electro-Fenton (EF) process, which is based on •OH radicals, has demonstrated high efficiency, achieving 90–98% degradation of Atenolol over a broad pH range. rsc.org Other AOPs, such as UV/peroxymonosulfate (B1194676) (UV/PMS) and heat-activated persulfate, generate sulfate radicals and have also shown to be effective. nih.govepa.gov The degradation mechanisms in AOPs typically involve radical attacks on the isopropyl group, the aromatic ring, and the terminal acetamide group of the Atenolol molecule. rsc.orgnih.gov This leads to pathways such as hydroxylation, cleavage of the ether bond, and oxidation of the amine groups. nih.gov

| AOP Method | Primary Radical | Degradation Efficiency | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Electro-Fenton (EF) | Hydroxyl (•OH) | 90–98% | Current density, pH, electrolyte | rsc.org |

| UV/Peroxymonosulfate (UV/PMS) | Sulfate (SO₄•⁻) | High | PMS dose, pH, presence of bicarbonate and humic acids | nih.gov |

| Heat-Activated Persulfate | Sulfate (SO₄•⁻) | Complete removal in 40 min (at 70°C) | Temperature, persulfate dose, pH | epa.gov |

| Advanced Anodic Oxidation (Nb/BDD electrode) | Hydroxyl (•OH), Sulfate (SO₄•⁻) | High | Applied current density, electrolyte concentration | nih.gov |

Adsorption is a physical process used to remove contaminants from water by binding them to the surface of a solid material (adsorbent). Several materials have been investigated for their capacity to adsorb Atenolol.

Granular activated carbon (GAC) has been shown to be an effective adsorbent, achieving approximately 88% removal of Atenolol from aqueous solutions under optimal conditions of pH 6 and a 90-minute contact time. researchgate.net The adsorption kinetics for this system were best described by the pseudo-second-order model. researchgate.net Other materials, such as activated carbon derived from Stipa tenacissima leaves, have demonstrated high adsorption capacities of up to 110 mg/g. mdpi.com Multiwalled carbon nanotubes (MWCNTs) have also shown great potential, with one study reporting 94.8% removal at a pH of 7 and a contact time of 20 minutes. researchgate.net The efficiency of adsorption is often dependent on factors like the pH of the solution, contact time, initial concentration of Atenolol, and the dose of the adsorbent. researchgate.netresearchgate.net

| Adsorbent | Removal Efficiency / Capacity | Optimal Conditions | Kinetic/Isotherm Model | Reference |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | ~88% removal | pH 6, 90 min contact time | Pseudo-second order (kinetics), Freundlich (isotherm) | researchgate.net |

| Activated Carbon (from Stipa tenacissima) | 110 mg/g capacity | Not specified | Pseudo-second order (kinetics), Langmuir (isotherm) | mdpi.com |

| Multiwalled Carbon Nanotubes (MWCNTs) | 94.8% removal | pH 7, 20 min contact time, 0.5 g/L dose | Linear model (isotherm) | researchgate.net |

| Activated Carbon (from Glyricidia sepium) | 163 mg/g capacity (at 60°C) | pH 8, Temperature dependent | Avrami model (kinetics), n-BET (isotherm) |

Mechanistic Studies of Degradation Processes

Understanding the mechanisms behind Atenolol's degradation is crucial for optimizing removal strategies. Research has focused on elucidating the specific enzymatic and chemical reactions involved.

The cometabolic degradation of Atenolol by nitrifying bacteria is strongly linked to the activity of the enzyme ammonia monooxygenase (AMO). uq.edu.auacs.orguq.edu.au AMO is known for its broad substrate range, allowing it to initiate the oxidation of a variety of compounds other than its primary substrate, ammonia. uq.edu.au It is proposed that AMO catalyzes the initial steps in the cometabolic breakdown of Atenolol. uq.edu.auacs.org The biotransformation reaction that forms Atenolol acid, for instance, can be catalyzed by the nonspecific AMO enzyme. acs.orguq.edu.au

While amidohydrolase enzymes are responsible for the initial amide hydrolysis to form Atenolol acid in general microbial degradation, ethz.chresearchgate.net other enzymes are involved in subsequent steps. For example, in the degradation pathway facilitated by Hydrogenophaga sp. YM1, the rate-limiting step of ether bond cleavage in Atenolol acid is likely catalyzed by an α-ketoglutarate dependent 2,4-dichlorophenoxyacetate (B1228070) dioxygenase. nih.gov These findings highlight that a consortium of enzymes from different microbial groups contributes to the complete biotransformation of Atenolol in the environment. uq.edu.aunih.gov

Reactive Oxygen Species Involvement in Chemical Degradation

The chemical degradation of atenolol, particularly through Advanced Oxidation Processes (AOPs), is significantly driven by the action of reactive oxygen species (ROS). nih.goviwaponline.com These highly reactive chemical species are capable of oxidizing a wide range of organic pollutants, including persistent pharmaceutical compounds like atenolol. nih.gov The primary ROS implicated in the degradation of atenolol are the hydroxyl radical (•OH) and the sulfate radical (SO₄⁻•). iwaponline.com

Hydroxyl Radical (•OH): The hydroxyl radical is a powerful, non-selective oxidizing agent that initiates the degradation of atenolol. nih.govrsc.org AOPs such as the electro-Fenton process generate •OH radicals that attack the atenolol molecule at multiple sites. rsc.org Research has shown that these radical attacks can target the isopropyl group, the aromatic benzene (B151609) ring, and the terminal acetamide sites of the atenolol molecule. rsc.org This leads to a variety of degradation pathways, including hydroxylation of the aromatic ring, cleavage of the ether bond, and oxidation of the amine groups. nih.gov The reaction rate constant for atenolol with the hydroxyl radical has been determined to be 1.42 x 10⁹ M⁻¹ s⁻¹. nih.gov

Sulfate Radical (SO₄⁻•): Sulfate radical-based AOPs (SR-AOPs) have also proven effective in degrading atenolol. iwaponline.comnih.gov These processes, which utilize activators like heat or UV light on persulfate (PS) or peroxymonosulfate (PMS), generate sulfate radicals. nih.govepa.gov The sulfate radical is the main reactive species in methods like heat-activated persulfate oxidation. epa.gov In some systems, such as UV/peroxymonosulfate, both hydroxyl and sulfate radicals contribute to the degradation process. iwaponline.comnih.gov The degradation mechanisms involving sulfate radicals also include hydroxylation of the aromatic ring, ether bond cleavage, and oxidation of the amine moieties. nih.gov

Different AOPs generate various ROS that effectively degrade atenolol, as summarized in the table below.

| Advanced Oxidation Process (AOP) | Primary Reactive Oxygen Species (ROS) | Reference |

|---|---|---|

| Electro-Fenton | Hydroxyl radical (•OH) | rsc.org |

| Sulfate Radical-Based AOPs (e.g., Heat/UV activated PS/PMS) | Sulfate radical (SO₄⁻•), Hydroxyl radical (•OH) | iwaponline.comnih.gov |

| Sonolysis | Hydroxyl radical (•OH) | nih.gov |

| Photocatalysis (e.g., TiO₂) | Hydroxyl radical (•OH), Superoxide (B77818) radical (•O₂⁻) | researchgate.net |

Electron Transfer Mechanisms in Catalytic Degradation

The catalytic degradation of atenolol, particularly through photocatalysis, relies on electron transfer mechanisms to generate the reactive oxygen species responsible for its decomposition. mdpi.com A commonly used photocatalyst for this purpose is titanium dioxide (TiO₂). mdpi.com

The process is initiated when the semiconductor photocatalyst (like TiO₂) absorbs photons from a light source (e.g., UV light), with energy equal to or greater than its band gap. mdpi.com This absorption of energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.com This creation of an electron-hole pair is the fundamental step in photocatalysis. researchgate.net

The generated holes are powerful oxidizing agents that can directly oxidize the atenolol molecule adsorbed on the catalyst's surface. mdpi.com More importantly, these holes can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com